molecular formula C20H25N3O3S B2645942 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine CAS No. 2309557-54-6

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine

Cat. No.: B2645942
CAS No.: 2309557-54-6
M. Wt: 387.5
InChI Key: HKUFLLXPJRSLSG-UHFFFAOYSA-N
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Description

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group, a methoxy group, and a cyclobutylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of 1-benzyl-4-piperidone in the presence of a platinum or palladium catalyst . The resulting piperidine derivative is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

The next step involves the introduction of the methoxy group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable base. Finally, the cyclobutylpyrimidine moiety is introduced through a cyclization reaction involving appropriate precursors and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with platinum or palladium catalysts.

    Substitution: Methanol and a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with various biological targets, potentially inhibiting their activity. The piperidine ring and cyclobutylpyrimidine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)piperidin-4-amine hydrochloride
  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 4-morpholin-4-yl-piperidine-1-carboxylic acid

Uniqueness

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutylpyrimidine moiety, in particular, sets it apart from other piperidine derivatives, potentially enhancing its stability and activity in various applications .

Properties

IUPAC Name

4-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-6-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-27(25,18-7-2-1-3-8-18)23-11-9-16(10-12-23)14-26-20-13-19(21-15-22-20)17-5-4-6-17/h1-3,7-8,13,15-17H,4-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUFLLXPJRSLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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